5-Bromo-3-propyl-1,2,4-thiadiazole
Overview
Description
5-Bromo-3-propyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 5-position and a propyl group at the 3-position. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives can interact with various biological targets due to their ability to cross cellular membranes .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 5-Bromo-3-propyl-1,2,4-thiadiazole may interact with its targets and cause changes in DNA replication.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a broad range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which could lead to inhibition of both bacterial and cancer cell replication .
Action Environment
It’s known that the reactivity of bromobenzo-bis-thiadiazoles can be influenced by environmental factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-propyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-1,2,4-thiadiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-propyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents like DMF or DMSO and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-3-propyl-1,2,4-thiadiazole derivative .
Scientific Research Applications
5-Bromo-3-propyl-1,2,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic electronic materials, such as OLEDs and organic solar cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
5-Bromo-3-propyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other thiadiazole derivatives, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-3-propyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYJDOLTKPSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478042-51-1 | |
Record name | 5-bromo-3-propyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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